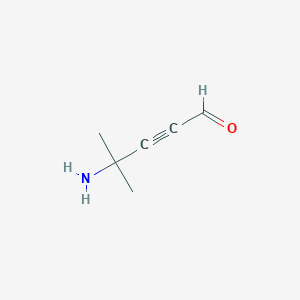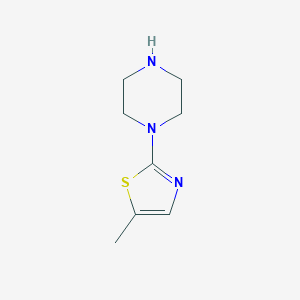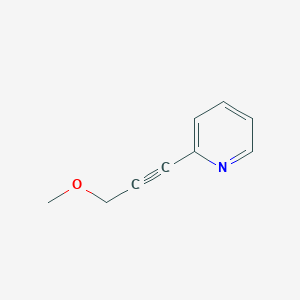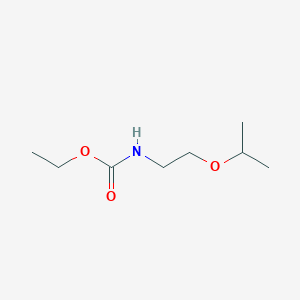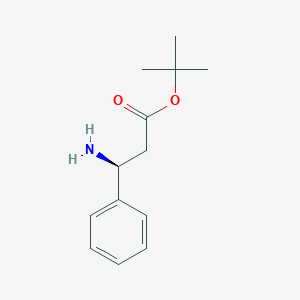
tert-butyl (3S)-3-amino-3-phenylpropanoate
Vue d'ensemble
Description
Synthesis Analysis
The asymmetric synthesis of amines using N-tert-butanesulfinyl imines showcases the versatility of tert-butyl (3S)-3-amino-3-phenylpropanoate-related compounds. These imines, prepared from enantiomerically pure tert-butanesulfinamide and a wide range of aldehydes and ketones, activate for the addition of various nucleophiles and allow for the efficient synthesis of highly enantioenriched amines. This methodology has been utilized to synthesize alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman et al., 2002).
Molecular Structure Analysis
The molecular and crystal structure of related tert-butyl compounds reveals the significant role of weak intermolecular bonding in stabilizing their conformation. For instance, the crystal structure analysis of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate demonstrated the importance of weak intermolecular hydrogen bonds and hydrophobic contacts, which contribute to the stabilization of the molecule's conformation in the solid state (Kozioł et al., 2001).
Chemical Reactions and Properties
The compound's reactivity and functional group compatibility have been explored through various chemical reactions. For example, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction highlighted its potential in generating chiral amino carbonyl compounds, showcasing the diverse reactivity of tert-butyl-based compounds (Yang et al., 2009).
Physical Properties Analysis
The investigation into polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester revealed insights into the molecular conformation and hydrogen-bonded structures of tert-butyl derivatives, demonstrating the impact of molecular structure on the physical properties of these compounds (Gebreslasie et al., 2011).
Chemical Properties Analysis
The chemical properties of tert-butyl-based compounds, such as their responsiveness to various conditions (e.g., pH, electrolyte concentration), have been studied to understand their potential applications. Research on water-soluble copolymers involving tert-butyl groups has elucidated their electrolyte-responsive behavior, providing insights into the chemical properties that influence their utility in diverse applications (McCormick et al., 1992).
Applications De Recherche Scientifique
1. Chemistry and Biology
- Application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .
- Results : The crowded tert-butyl group elicits a unique reactivity pattern, which is highlighted by summarising characteristic applications .
2. Biopharmaceutical Formulations
- Application : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods : The work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients in the presence of tert-butyl alcohol .
- Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
3. Flow Microreactors
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
4. Peptide Chemical Synthesis
Safety And Hazards
Tert-butyl (3S)-3-amino-3-phenylpropanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it’s recommended to wash face, hands, and any exposed skin thoroughly .
Propriétés
IUPAC Name |
tert-butyl (3S)-3-amino-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCBAISLMKLMT-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S)-3-amino-3-phenylpropanoate | |
CAS RN |
120686-18-2 | |
| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

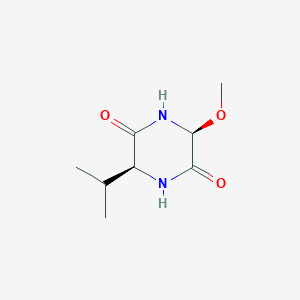
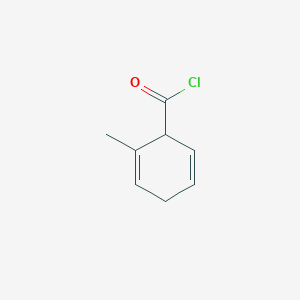
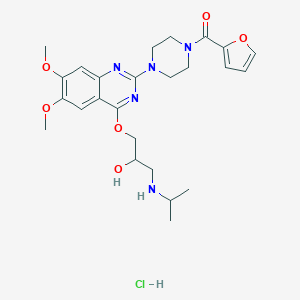
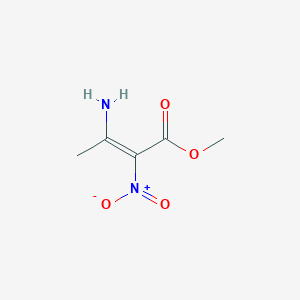

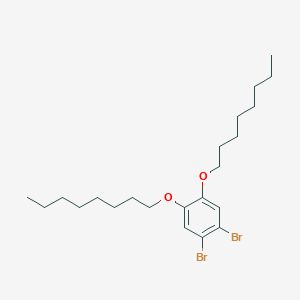
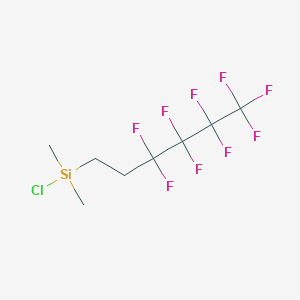
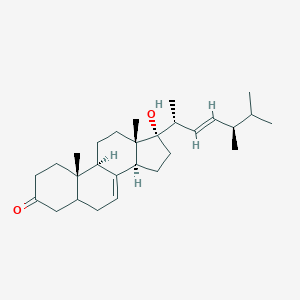
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
